2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
New hexahydropyrimido[5,4-c]quinoline derivatives prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates have shown promising antioxidant properties. These compounds, particularly those containing a thiourea moiety, displayed significant activity in scavenging free radicals, suggesting their potential in medical and material sciences for developing antioxidant agents (Ismaili et al., 2008).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, exhibited potent cytotoxic activities against various cancer cell lines. This indicates the potential use of structurally similar compounds in cancer research for developing new therapeutic agents (Deady et al., 2003).
Molecular Rearrangements and Luminescent Properties
The study on molecular rearrangements of flavoenzyme models through hydrogen bonding and the synthesis of dibenzothiophene/oxide derivatives highlights the versatility of these compounds in altering molecular geometry and enhancing luminescent properties. Such characteristics are valuable in developing materials for organic light-emitting devices and understanding enzyme models (Kawai et al., 1996); (Huang et al., 2006).
Green Chemistry and Catalysis
Research on L-proline-catalysed synthesis and the use of novel nanoporous catalysts for creating heterocyclic compounds emphasizes the importance of green chemistry. These studies provide insights into environmentally friendly synthesis methods that lead to structurally complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Rajesh et al., 2011); (Sepehrmansouri et al., 2020).
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHJZZKNSWIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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